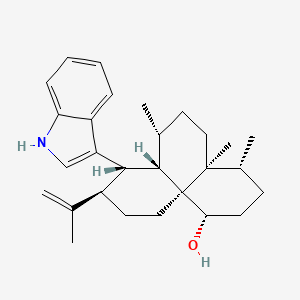

10,23-Dihydro-24,25-dehydroaflavinine

Description

Properties

Molecular Formula |

C28H39NO |

|---|---|

Molecular Weight |

405.6 g/mol |

IUPAC Name |

(1S,4R,4aS,7R,7aS,8S,9R,11aS)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[i]naphthalen-1-ol |

InChI |

InChI=1S/C28H39NO/c1-17(2)20-13-15-28-24(30)11-10-19(4)27(28,5)14-12-18(3)26(28)25(20)22-16-29-23-9-7-6-8-21(22)23/h6-9,16,18-20,24-26,29-30H,1,10-15H2,2-5H3/t18-,19-,20+,24+,25-,26+,27+,28+/m1/s1 |

InChI Key |

PCTLYBSZNQCIJC-KEQHSKTGSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H](CC[C@@H]([C@@]23[C@@H]1[C@H]([C@@H](CC3)C(=C)C)C4=CNC5=CC=CC=C54)O)C)C |

Canonical SMILES |

CC1CCC2(C(CCC(C23C1C(C(CC3)C(=C)C)C4=CNC5=CC=CC=C54)O)C)C |

Synonyms |

10,23-dihydro-24,25-dehydroaflavinine aflavinine-diHIP |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

- Antifungal Activity

-

Enzyme Inhibition

- A recent study indicated that aflavinine analogs, including this compound, can act as inhibitors of certain enzymes such as NPC1L1 and α-glucosidase. These enzymes are crucial in glucose metabolism and cholesterol absorption, making the compound a candidate for developing drugs targeting metabolic disorders .

- Antiviral and Anticancer Properties

Agricultural Applications

- Pest Resistance

- Induction of Secondary Metabolites

Biochemical Research

- Metabolic Pathway Studies

- Chemical Characterization

Data Table: Summary of Applications

Case Studies

-

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal activity of various compounds derived from Aspergillus, this compound was tested against multiple strains of Candida albicans. The results indicated significant inhibition at low concentrations, highlighting its potential as an antifungal agent. -

Case Study 2: Enzyme Inhibition Mechanism

A docking study was conducted to explore how this compound interacts with NPC1L1 and α-glucosidase enzymes. The findings suggested that the compound binds effectively to active sites on these enzymes, thereby inhibiting their activity and suggesting pathways for drug development targeting metabolic diseases.

Preparation Methods

Natural Product Isolation from Fungal Sources

Fungal Strains and Fermentation

10,23-Dihydro-24,25-dehydroaflavinine is primarily isolated from Aspergillus species. Strains such as A. leporis (NRRL 3216) and A. tubingensis (CBS 134.48) are cultivated under submerged fermentation conditions. Key parameters include:

| Fermentation Parameter | Optimized Condition |

|---|---|

| Medium | Potato dextrose broth (PDB) supplemented with 0.1% yeast extract |

| Temperature | 25–28°C |

| Agitation | 150 rpm |

| Incubation Period | 14–21 days |

| pH | 6.5–7.0 |

Secondary metabolite production is enhanced by static culture conditions during the late exponential growth phase.

Extraction and Purification

Crude extracts are prepared via solvent extraction of fungal mycelia. Ethyl acetate demonstrates superior efficiency in recovering nonpolar alkaloids. A typical workflow involves:

- Mycelial Harvesting : Biomass is separated by filtration and lyophilized.

- Solvent Extraction : Lyophilized material is macerated in ethyl acetate (3 × 2 L per 100 g biomass) for 24 h.

- Concentration : Rotary evaporation yields a dark brown residue.

- Chromatographic Purification :

This compound elutes at ~22 min under these conditions, yielding 0.8–1.2 mg/L culture.

Biosynthetic Pathway Elucidation

Precursor Incorporation Studies

Isotopic labeling experiments in A. tubingensis reveal that the compound arises from:

- Mevalonate Pathway : Supplies the sesquiterpenoid backbone (C₁₅).

- Tryptophan Metabolism : Provides the indole moiety via anthranilate synthase.

Key enzymatic steps include:

- Farnesyl Pyrophosphate Cyclization : Catalyzed by a terpene cyclase to form the dodecahydrobenzo[i]naphthalene scaffold.

- Indole Prenylation : Tryptophan-derived indole is attached at C8 by a prenyltransferase.

- Oxidative Modifications : Cytochrome P450 enzymes introduce hydroxyl groups at C1 and C23.

Synthetic Approaches and Challenges

Retrosynthetic Analysis

The compound’s structure suggests three strategic disconnections:

- Sesquiterpenoid Core Construction : Via cyclization of a linear isoprenoid precursor.

- Indole Coupling : Through Friedel-Crafts alkylation or transition-metal catalysis.

- Stereochemical Control : At C1, C4a, C7a, and C11a requires asymmetric catalysis.

Model Studies on Simplified Analogues

Synthetic efforts focus on truncated systems to test methodology:

Benzo[i]naphthalen-ol Synthesis

A Johnson-Corey-Chaykovsky cyclopropanation approach achieves the tricyclic core in 5 steps:

- Epoxide Formation : From geraniol using mCPBA.

- Cyclopropanation : With dimethylsulfoxonium methylide.

- Acid-Catalyzed Rearrangement : Yields the benzo[i]naphthalene skeleton (37% overall yield).

Indole Prenylation

Copper-mediated coupling of indole with allylic bromides demonstrates feasibility:

Critical Analysis of Current Methods

Natural Isolation Limitations

Synthetic Bottlenecks

Q & A

Q. How can 10,23-Dihydro-24,25-dehydroaflavinine be reliably detected and quantified in fungal cultures?

- Methodological Answer : Use liquid chromatography with diode array detection (LC-DAD) to identify and quantify the compound in fungal extracts. Polar or apolar indoloterpenes, including this compound, can be distinguished via retention times and UV spectra. Quantification requires calibration against purified standards. Media composition (e.g., CYA with cereal grains) significantly influences production levels, necessitating standardization of growth conditions .

Q. Which Aspergillus species are known to produce this compound, and under what growth conditions?

- Methodological Answer : The compound is reported in A. flavus, A. parasiticus, A. tubingensis, A. costaricaensis, and A. aculeatus. Production is linked to sclerotia formation, which is induced on Czapek Yeast Agar (CYA) supplemented with cereal grains or fruit substrates. Strain-specific variations exist; for example, A. aculeatus produces enantiomeric forms under distinct metabolic regulation .

Q. What are the standard protocols for isolating this compound from fungal metabolites?

- Methodological Answer : Extract sclerotia or mycelia with solvents like ethyl acetate or methanol. Use column chromatography (e.g., silica gel or Sephadex LH-20) for preliminary fractionation. Final purification can be achieved via preparative HPLC with a C18 column. Enantiomeric separation may require chiral chromatography, as optical rotation data ([α]D values) can indicate enantiomer presence .

Advanced Research Questions

Q. How can contradictions in optical rotation data for enantiomers of this compound be resolved?

- Methodological Answer : Compare experimental [α]D values (e.g., +63.58° in MeOH vs. −1.20° in CHCl₃ for enantiomers) with literature data. Use density functional theory (DFT) to calculate theoretical optical rotations for proposed stereoisomers. Conformational searches (e.g., Monte Carlo torsional sampling) combined with NOE and J-coupling analysis refine stereochemical assignments. Discrepancies often arise from solvent polarity effects on molecular conformation .

Q. What computational strategies are optimal for determining the relative stereochemistry of this compound derivatives?

- Methodological Answer : Perform conformational searches using force fields (OPLS2005, MMFFs) to generate diastereomer ensembles. Validate via comparison of back-calculated NOE distances (ISPA method) and experimental 3J-couplings (HLA analysis). Optimize candidate structures with hybrid HF/DFT methods (e.g., cam-B3LYP/6-311++G(d,p)) to minimize mean absolute errors (MAE) in NMR data fitting .

Q. Why is this compound produced in sclerotia despite lacking antifungal activity?

- Methodological Answer : Metabolic profiling shows sclerotia upregulate defense-associated metabolites (e.g., okaramines) while suppressing others. Though this compound lacks direct antifungal action in C. albicans assays, its role may involve chemical defense against invertebrates or synergistic interactions with other sclerotial metabolites. Transcriptomic analysis of sclerotia-specific gene clusters could clarify its biosynthetic regulation .

Q. How can heterologous biosynthesis platforms advance the study of this compound?

- Methodological Answer : Express standalone indole diterpene cyclases (e.g., AfB, AtS2B) in engineered yeast strains (e.g., S. cerevisiae). Use LC-MS/NMR to trace intermediate cyclization steps. Phylogenetic analysis of fungal P450s clustered with cyclases can identify tailoring enzymes for structural diversification. This approach enabled the discovery of anominine and aflavinine cogener pathways .

Q. What experimental designs optimize sclerotia formation for enhanced this compound production?

- Methodological Answer : Test media variations (CYA, YES, MM) with carbon/nitrogen ratio adjustments. Monitor sclerotia induction via microscopy and correlate with LC-DAD metabolite profiles. Transcriptomic or proteomic analysis of sclerotia vs. mycelia can identify regulatory genes (e.g., laeA or veA) to manipulate via CRISPR-Cas9 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.